2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Overview
Description
2-(3,4-Dichlorophenyl)-2,3-dihydro-1H-perimidine is an organic compound that belongs to the class of perimidines It is characterized by the presence of a dichlorophenyl group attached to a dihydroperimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 3,4-dichloroaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the perimidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-2,3-dihydro-1H-perimidine
- 2-(3,4-Dimethylphenyl)-2,3-dihydro-1H-perimidine
- 2-(3,4-Difluorophenyl)-2,3-dihydro-1H-perimidine
Comparison: Compared to its analogs, 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine exhibits unique chemical and biological properties due to the presence of the dichlorophenyl group. This group influences the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
2-(3,4-Dichlorophenyl)-2,3-dihydro-1H-perimidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a perimidine core structure with a dichlorophenyl substituent, which is believed to enhance its reactivity and biological activity. The presence of chlorine atoms in the phenyl ring can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various assays. Key findings include:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antibacterial properties against Escherichia coli, while showing limited efficacy against Staphylococcus aureus .
- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects, with certain derivatives exhibiting inhibition rates of up to 47% against cyclooxygenase (COX) enzymes at specific concentrations .
The precise mechanism of action for this compound remains largely unexplored. However, its structural similarity to other biologically active compounds suggests several possible interactions:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . The potential for this compound to interact with such targets warrants further investigation.
- Binding Interactions : Interaction studies indicate that the compound may bind effectively to biological targets through hydrogen bonding and hydrophobic interactions, facilitated by its aromatic rings and nitrogen atoms .
Antimicrobial Screening
A study conducted on a series of 2-substituted perimidines demonstrated that derivatives similar to this compound showed promising antibacterial activity against E. coli but not against S. aureus. The most potent derivative exhibited an inhibition zone of 20 mm at a concentration of 1000 µg/mL .
Anti-inflammatory Activity
In vitro evaluations revealed that certain derivatives had significant COX inhibition activity. For instance, one derivative showed an inhibition rate of 47% at a concentration of 1000 nM . This suggests that structural modifications can enhance the anti-inflammatory potential of perimidine derivatives.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine | C17H13BrN2 | Contains bromine instead of chlorine |
2-Phenyl-2,3-dihydro-1H-perimidine | C17H14N2 | Lacks halogen substituents |
1H-Pyrido[3,4-b]quinolin-5(4H)-one | C13H8N2O | Different ring structure with oxygen |
The unique dichlorophenyl substitution pattern in this compound enhances its biological activity compared to similar compounds lacking such substitutions .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2/c18-12-8-7-11(9-13(12)19)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,17,20-21H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPZNBSCKVIFFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324206 | |
Record name | 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643016 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
97738-20-0 | |
Record name | 2-(3,4-dichlorophenyl)-2,3-dihydro-1H-perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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